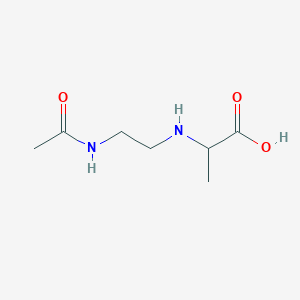
(2-Acetamidoethyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetamidoethyl)alanine is a compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the ethyl side chain of alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidoethyl)alanine can be achieved through several methods. One common approach involves the reaction of alanine with acetic anhydride in the presence of a base, such as sodium acetate. This reaction typically occurs under mild conditions, with the acetic anhydride acting as the acetylating agent . Another method involves the use of enzyme-catalyzed reactions, which offer advantages such as high specificity and mild reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis. This process may include the use of advanced techniques such as continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize byproducts .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Acetamidoethyl)alanine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding oxo derivatives or reduced to yield amine derivatives . Substitution reactions, such as nucleophilic substitution, can also occur, leading to the formation of different substituted products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds, depending on the nucleophile involved .
Applications De Recherche Scientifique
(2-Acetamidoethyl)alanine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid metabolism and enzyme activity . Additionally, in industry, it is used in the production of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of (2-Acetamidoethyl)alanine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes such as protein synthesis and energy metabolism . The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
(2-Acetamidoethyl)alanine can be compared with other similar compounds, such as alanine and its derivatives. One unique aspect of this compound is the presence of the acetamido group, which imparts distinct chemical and biological properties. Similar compounds include alanine, β-alanine, and N-acetylalanine, each with its own set of characteristics and applications .
Propriétés
Formule moléculaire |
C7H14N2O3 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-(2-acetamidoethylamino)propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(7(11)12)8-3-4-9-6(2)10/h5,8H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
UYLPRHJFYLPHEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


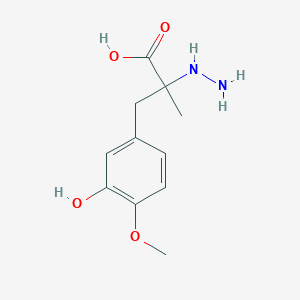

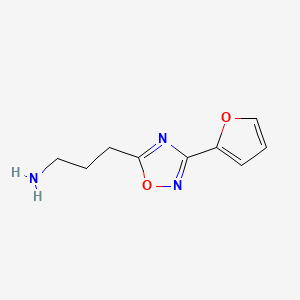
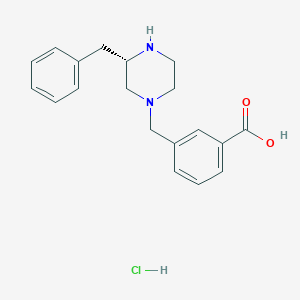
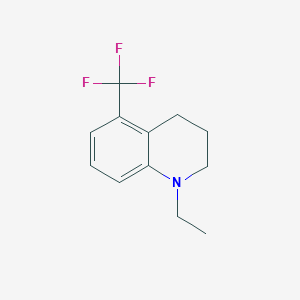
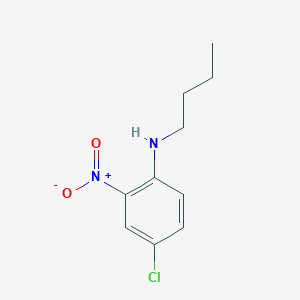
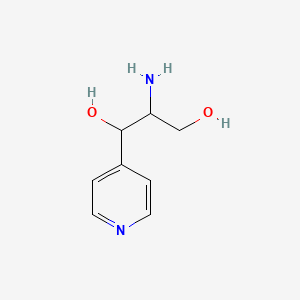

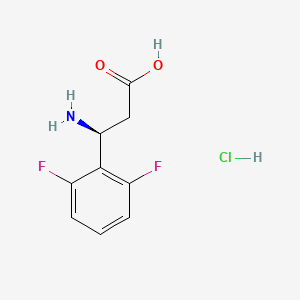

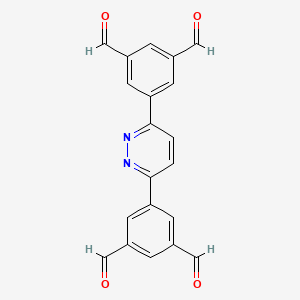
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)


